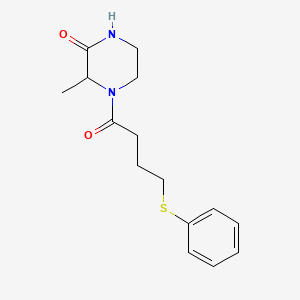
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one involves the reaction of 4-(phenylthio)butanoyl chloride with 3-methylpiperazin-2-one in the presence of a base to form the desired compound.
Starting Materials
4-(phenylthio)butanoyl chloride, 3-methylpiperazin-2-one, Base (e.g. triethylamine)
Reaction
Add 4-(phenylthio)butanoyl chloride dropwise to a solution of 3-methylpiperazin-2-one in anhydrous dichloromethane at 0°C., Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature., Extract the product with dichloromethane and wash with water., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product.
作用機序
The exact mechanism of action of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is not fully understood. However, studies have suggested that the compound may exert its anticancer and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways.
生化学的および生理学的効果
Studies have shown that 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has several biochemical and physiological effects. The compound has been found to induce cell death in cancer cells and inhibit the growth of tumors. Additionally, the compound has been found to reduce inflammation and oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of using 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one in lab experiments is its potential use in cancer and inflammatory disease research. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research involving 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one. One potential direction is to further investigate its anticancer properties and potential use in cancer treatment. Additionally, research could focus on developing more soluble derivatives of the compound to improve its potential use in lab experiments. Finally, future research could investigate the compound's potential use in other disease areas, such as neurodegenerative diseases.
In conclusion, 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential in various research applications.
科学的研究の応用
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. The compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
3-methyl-4-(4-phenylsulfanylbutanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTVCLKGIJTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

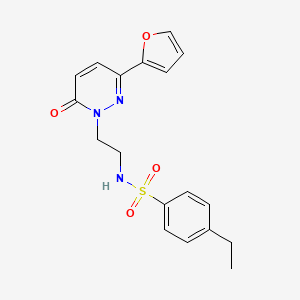
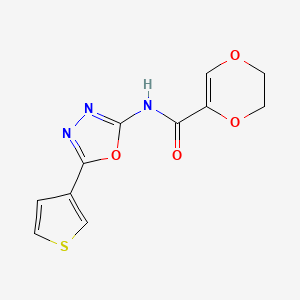
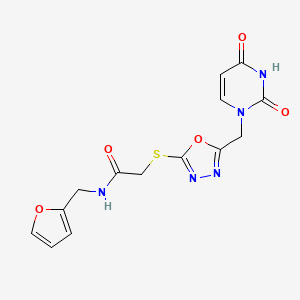
![1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2619388.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2619389.png)
![6-Cyclopropyl-2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2619394.png)
![1-[2-Chloro-3-(4-methylphenyl)propyl]-3-[(4-phenylmethoxybenzoyl)amino]thiourea](/img/structure/B2619395.png)
![5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619396.png)
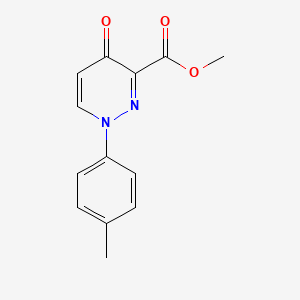
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2619400.png)
![8-(Difluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2619402.png)
![N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2619404.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2619405.png)
![6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2619407.png)